
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide, commonly known as CCPA, is a synthetic compound that belongs to the class of enamide derivatives. It is a potent and selective agonist of the alpha-2A adrenergic receptor, which is an important target for the treatment of various medical conditions such as hypertension, anxiety, and depression. In
Mécanisme D'action
CCPA exerts its pharmacological effects by selectively activating the alpha-2A adrenergic receptor. This receptor is widely distributed in the brain and plays a key role in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. Activation of the alpha-2A adrenergic receptor by CCPA inhibits the release of norepinephrine, which leads to a decrease in sympathetic nervous system activity and a reduction in blood pressure. In addition, CCPA has been shown to enhance the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects. In preclinical studies, CCPA has been shown to reduce blood pressure, heart rate, and sympathetic nervous system activity. It has also been shown to enhance the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects. In addition, CCPA has been shown to improve cognitive function and reduce pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCPA for lab experiments is its high selectivity for the alpha-2A adrenergic receptor. This allows researchers to study the specific effects of alpha-2A receptor activation without the confounding effects of other receptor subtypes. In addition, CCPA has good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of CCPA is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on CCPA. One area of interest is the role of CCPA in the regulation of sleep. Preclinical studies have shown that CCPA can increase slow-wave sleep and improve sleep quality. Further research is needed to determine the potential clinical applications of CCPA for the treatment of sleep disorders. Another area of interest is the potential use of CCPA as an adjunct therapy for the treatment of depression and anxiety. Preclinical studies have shown that CCPA has anxiolytic and antidepressant effects, and further research is needed to determine its potential clinical applications in these areas. Finally, there is growing interest in the use of CCPA as a tool for studying the role of the alpha-2A adrenergic receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms of action of CCPA and its potential applications in basic and clinical research.
Conclusion
In conclusion, CCPA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It selectively activates the alpha-2A adrenergic receptor and has been shown to have anxiolytic, antihypertensive, and antidepressant effects in preclinical studies. CCPA has good pharmacokinetic properties and can be administered orally or intravenously. Future research on CCPA may focus on its potential applications in the regulation of sleep, depression, and anxiety, as well as its use as a tool for studying the role of the alpha-2A adrenergic receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of CCPA involves the reaction of 3-chlorobenzaldehyde with propan-2-ylamine to form 3-chloro-N-propan-2-ylbenzamide. This intermediate product is then reacted with cyanoacetic acid to form (Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide. The overall synthesis route is shown in Figure 1.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antihypertensive, and antidepressant effects in preclinical studies. In addition, CCPA has been investigated for its role in the regulation of sleep, pain, and cognitive function.
Propriétés
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(2)16-13(17)11(8-15)6-10-4-3-5-12(14)7-10/h3-7,9H,1-2H3,(H,16,17)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTCDSUBUDJZSM-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
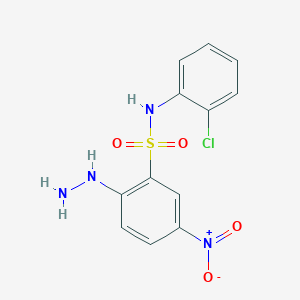
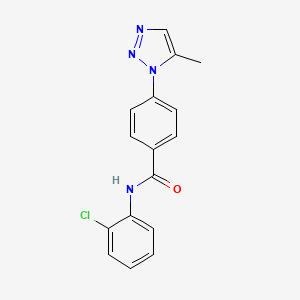


![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
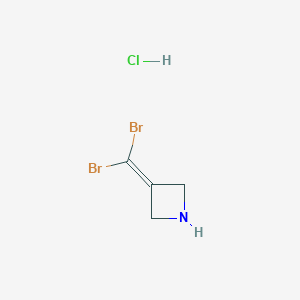
![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)
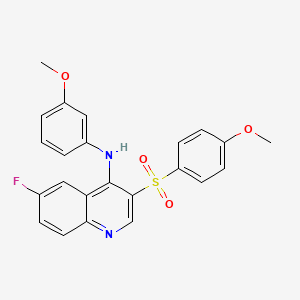
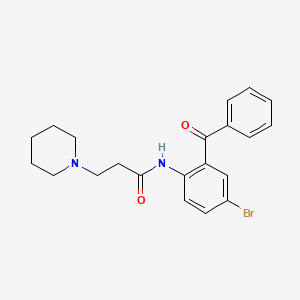
![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)

![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)
![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)